1,2,3,4,5,6,7,8-Octahydronaphthalene

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octahydronaphthalene can be synthesized through the hydrogenation of naphthalene. This process involves the addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows:

C10H8+4H2→C10H18

Industrial Production Methods: In an industrial setting, the hydrogenation process is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure complete hydrogenation of naphthalene to this compound, with careful control of temperature, pressure, and catalyst concentration.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form ketones or carboxylic acids depending on reaction conditions:

Strong Oxidizing Agents

-

KMnO₄/H₂SO₄ : Cleaves cyclohexane rings, producing ketones (e.g., cyclohexanone derivatives).

-

Ozone (O₃) : Generates ozonides that decompose to dicarboxylic acids upon hydrolysis.

Example Pathway:

Mild Oxidation

Halogenation

Under UV light or radical initiators (e.g., peroxides), the compound undergoes radical chain halogenation :

Key Features:

-

Preferential substitution at tertiary carbons due to radical stability.

-

Chlorination occurs at bridgehead positions with 70–80% selectivity.

Radical Cation Formation

Adsorption onto H-mordenite (a Brønsted acid catalyst) generates radical cations, as detected by EPR spectroscopy :

Experimental Setup:

| Parameter | Value |

|---|---|

| Substrate | (Z/E)-Piperylene, hexadienes |

| Catalyst | H-mordenite |

| Temperature | Room temperature |

| Detection Method | EPR spectroscopy |

This transformation involves acid-catalyzed dehydrogenation followed by electron transfer .

Isomerization

In the presence of strong acids (e.g., H₂SO₄), the compound undergoes ring-opening isomerization to form linear alkanes or cycloalkanes.

Electrophilic Substitution

While less common due to saturation, sulfonation and nitration occur under extreme conditions:

Comparative Reaction Table

Mechanistic Insights

-

Radical Pathways : Initiation via homolytic cleavage of X₂ (X = Cl, Br), followed by hydrogen abstraction and radical recombination.

-

Electrophilic Substitution : Protonation generates carbocation intermediates, directing nitration/sulfonation.

-

Oxidation : Proceeds through radical or ionic intermediates, depending on oxidant strength .

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5,6,7,8-Octahydronaphthalene, also known as 9,10-Octalin, is a saturated bicyclic hydrocarbon that has uses in scientific research, industry, and medicine .

Scientific Research Applications

- Chemistry Octahydronaphthalene is used as a solvent and intermediate in organic synthesis. It serves as a model for understanding the properties and reactivity of polycyclic structures . It is also used as a starting material in the synthesis of complex organic molecules .

- Biology It is studied for its potential effects on biological systems and as a model compound for studying hydrocarbon metabolism.

- Medicine Octahydronaphthalene is investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds. Pyrazolo[1,5-a]pyrimidine derivatives, which have anticancer activity, can be synthesized using this compound .

- Industry It is utilized in the production of specialty chemicals and lubricants and as a stabilizer in various formulations.

Chemical Reactions Analysis

- Oxidation Octahydronaphthalene can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide .

- Reduction Further reduction can lead to the formation of more saturated hydrocarbons.

- Substitution It can undergo substitution reactions, particularly electrophilic substitution, where hydrogen atoms are replaced by other functional groups.

Octahydronaphthalene interacts with biological systems primarily through its metabolism by cytochrome P450 enzymes, which are crucial in the oxidative metabolism of hydrocarbons and other organic compounds.

Key Mechanisms:

- Cytochrome P450 Interaction This compound is metabolized by cytochrome P450 enzymes leading to the formation of various metabolites that can influence biological processes.

- Cell Signaling It can affect cell signaling pathways involving nuclear receptors such as the aryl hydrocarbon receptor (AhR), which is implicated in xenobiotic metabolism and cellular responses to environmental toxins.

Case Studies

- Metabolic Pathways A study investigated the metabolic pathways of octahydronaphthalene in rat liver microsomes, and the results indicated that cytochrome P450 enzymes were responsible for its oxidative metabolism. The primary metabolites identified were alcohols and ketones formed via hydroxylation reactions.

- Environmental Impact An evaluation of octahydronaphthalene's environmental risks highlighted its presence in industrial applications. The compound was assessed for its biodegradability and potential toxicity to aquatic organisms. Results showed that it is not readily biodegradable but has low toxicity at environmentally relevant concentrations.

Wirkmechanismus

The mechanism by which 1,2,3,4,5,6,7,8-Octahydronaphthalene exerts its effects depends on the specific reaction or application. In oxidation reactions, it acts as a substrate that undergoes electron transfer to form oxidized products. In biological systems, it may interact with enzymes and metabolic pathways involved in hydrocarbon processing.

Vergleich Mit ähnlichen Verbindungen

Decalin (Decahydronaphthalene): Another hydrogenated derivative of naphthalene, but with a fully saturated structure.

Tetralin (1,2,3,4-Tetrahydronaphthalene): A partially hydrogenated form of naphthalene with only one ring fully saturated.

Uniqueness: 1,2,3,4,5,6,7,8-Octahydronaphthalene is unique due to its specific degree of hydrogenation, which imparts distinct chemical properties and reactivity compared to its fully or partially hydrogenated counterparts.

Biologische Aktivität

1,2,3,4,5,6,7,8-Octahydronaphthalene (commonly referred to as octahydronaphthalene or perhydronaphthalene) is a saturated bicyclic hydrocarbon with significant biological and chemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

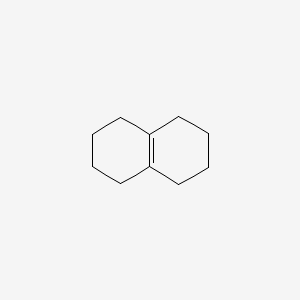

Chemical Structure and Properties

- Molecular Formula : C10H18

- CAS Number : 493-03-8

- Structure : Composed of two fused cyclohexane rings.

The compound is primarily synthesized through the hydrogenation of naphthalene under high pressure and temperature conditions. Its structure contributes to its unique biochemical interactions and metabolic pathways.

This compound interacts with various biological systems primarily through its metabolism by cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of hydrocarbons and other organic compounds.

Key Mechanisms:

- Cytochrome P450 Interaction : This compound is metabolized by cytochrome P450 enzymes leading to the formation of various metabolites that can influence biological processes.

- Cell Signaling : It has been shown to affect cell signaling pathways involving nuclear receptors such as the aryl hydrocarbon receptor (AhR), which is implicated in xenobiotic metabolism and cellular responses to environmental toxins.

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Toxicology : Research indicates that octahydronaphthalene and its derivatives may exhibit varying levels of toxicity depending on their metabolic products. For instance, certain metabolites formed during cytochrome P450-mediated oxidation can be more toxic than the parent compound itself .

- Microbial Metabolism : The compound has been identified in microbial strains such as Streptomyces albidoflavus and Streptomyces coelicolor, indicating its potential role in microbial ecology and biotransformation processes .

Case Study 1: Metabolic Pathways

A study investigated the metabolic pathways of octahydronaphthalene in liver microsomes from rats. The results indicated that cytochrome P450 enzymes were responsible for its oxidative metabolism. The primary metabolites identified were alcohols and ketones formed via hydroxylation reactions.

Case Study 2: Environmental Impact

An evaluation of octahydronaphthalene's environmental risks highlighted its presence in industrial applications. The compound was assessed for its biodegradability and potential toxicity to aquatic organisms. Results showed that it is not readily biodegradable but has low toxicity at environmentally relevant concentrations .

Research Findings

Recent studies have focused on the implications of octahydronaphthalene in various fields:

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8-octahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZCHOVDCNLSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197755 | |

| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-03-8 | |

| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 493-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.